molecular formula C16H18N2O3S B2508687 N,4,5-trimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide CAS No. 896300-42-8

N,4,5-trimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide

Cat. No.: B2508687
CAS No.: 896300-42-8
M. Wt: 318.39
InChI Key: IGQKHHXLQDLGEE-UHFFFAOYSA-N
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Description

N,4,5-trimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a phenoxyacetamido group and multiple methyl substitutions on the thiophene ring.

Preparation Methods

The synthesis of N,4,5-trimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N,4,5-trimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the specific reagents used.

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The phenoxyacetamido group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

N,4,5-trimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxyacetamido group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,4,5-trimethyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10-11(2)22-16(14(10)15(20)17-3)18-13(19)9-21-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQKHHXLQDLGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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